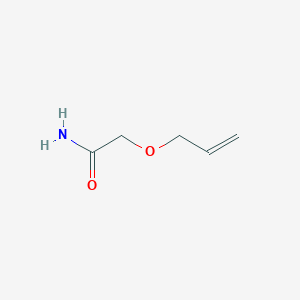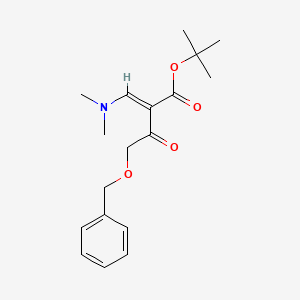
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate is an organic compound that features a tert-butyl ester group, a benzyloxy group, and a dimethylamino methylene group
Méthodes De Préparation
The synthesis of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method typically uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond. The reaction conditions are generally mild, and the reaction proceeds at room temperature.
Analyse Des Réactions Chimiques
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzyloxy group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other nucleophiles.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Applications De Recherche Scientifique
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, while the dimethylamino methylene group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
tert-Butyl (E)-4-(benzyloxy)-2-((dimethylamino)methylene)-3-oxobutanoate can be compared with similar compounds such as:
tert-Butyl (E)-4-(benzyloxy)-2-((methylamino)methylene)-3-oxobutanoate: This compound has a similar structure but with a methylamino group instead of a dimethylamino group.
tert-Butyl (E)-4-(benzyloxy)-2-((ethylamino)methylene)-3-oxobutanoate: This compound features an ethylamino group, which can affect its reactivity and interactions.
tert-Butyl (E)-4-(benzyloxy)-2-((propylamino)methylene)-3-oxobutanoate: The presence of a propylamino group can lead to different chemical and biological properties.
Propriétés
Formule moléculaire |
C18H25NO4 |
|---|---|
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
tert-butyl (2E)-2-(dimethylaminomethylidene)-3-oxo-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C18H25NO4/c1-18(2,3)23-17(21)15(11-19(4)5)16(20)13-22-12-14-9-7-6-8-10-14/h6-11H,12-13H2,1-5H3/b15-11+ |
Clé InChI |
OYKWMAYMCZBJOH-RVDMUPIBSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/C(=C/N(C)C)/C(=O)COCC1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)OC(=O)C(=CN(C)C)C(=O)COCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,5'-(21H,23H-Porphine-5,15-diyl)bis[1,3-benzenedicarboxylic acid]](/img/structure/B12829543.png)
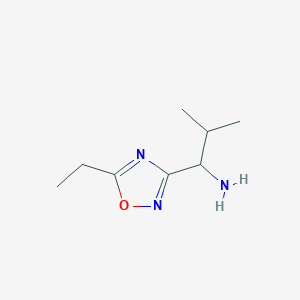
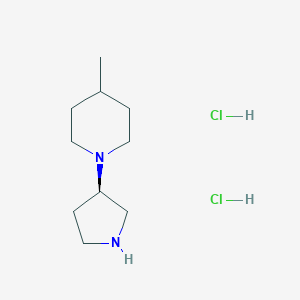
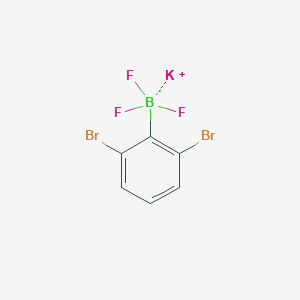
![(1-Iododibenzo[b,d]furan-4-yl)boronic acid](/img/structure/B12829569.png)
![S-((1H-Benzo[d]imidazol-2-yl)methyl)thiohydroxylamine](/img/structure/B12829580.png)




![(5AS,10bR)-2-mesityl-9-nitro-5a,10b-dihydro-4H,6H-indeno[2,1-b][1,2,4]triazolo[4,3-d][1,4]oxazin-2-ium tetrafluoroborate](/img/structure/B12829615.png)
![(1H-Benzo[d]imidazol-2-yl)methanediol](/img/structure/B12829637.png)
![N-[3-(aminomethyl)pyridin-2-yl]sulfamide](/img/structure/B12829638.png)
